3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1946818-23-0
VCID: VC2611176
InChI: InChI=1S/C5H5IN2O/c1-8-2-4(3-9)5(6)7-8/h2-3H,1H3
SMILES: CN1C=C(C(=N1)I)C=O
Molecular Formula: C5H5IN2O
Molecular Weight: 236.01 g/mol

3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde

CAS No.: 1946818-23-0

Cat. No.: VC2611176

Molecular Formula: C5H5IN2O

Molecular Weight: 236.01 g/mol

* For research use only. Not for human or veterinary use.

3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde - 1946818-23-0

Specification

CAS No. 1946818-23-0
Molecular Formula C5H5IN2O
Molecular Weight 236.01 g/mol
IUPAC Name 3-iodo-1-methylpyrazole-4-carbaldehyde
Standard InChI InChI=1S/C5H5IN2O/c1-8-2-4(3-9)5(6)7-8/h2-3H,1H3
Standard InChI Key UQGWNCKMTRCVLG-UHFFFAOYSA-N
SMILES CN1C=C(C(=N1)I)C=O
Canonical SMILES CN1C=C(C(=N1)I)C=O

Introduction

Chemical Identity and Basic Properties

3-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by an iodine atom at the 3-position and an aldehyde functional group at the 4-position of the heterocyclic ring. This compound is registered with CAS number 1946818-23-0 and has a molecular formula of C5H5IN2O . The compound has a molecular weight of 236.01 g/mol, making it a relatively small molecule within the realm of pharmaceutical intermediates . The structure contains a five-membered pyrazole ring with nitrogen atoms at positions 1 and 2, with the nitrogen at position 1 bearing a methyl substituent, providing a stable N-methylated heterocycle.

The compound is typically found in powder form, which is consistent with its solid-state properties at ambient temperature and pressure . The physical characteristics of this compound contribute to its stability during storage and handling, though appropriate safety measures must still be observed due to its chemical reactivity.

Structural Representation and Identifiers

The molecular structure of 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde can be represented through several notation systems that provide unique identifiers for database recognition and chemical information retrieval:

Structural IdentifierValue
SMILES NotationCN1C=C(C(=N1)I)C=O
InChIInChI=1S/C5H5IN2O/c1-8-2-4(3-9)5(6)7-8/h2-3H,1H3
InChIKeyUQGWNCKMTRCVLG-UHFFFAOYSA-N

These identifiers serve as standardized representations of the compound's structure, facilitating its identification across chemical databases and literature resources .

Chemical Nomenclature and Synonyms

The compound is recognized by several synonymous names in chemical literature and commercial catalogues:

SynonymReference
3-iodo-1-methyl-pyrazole-4-carbaldehyde
3-IODO-1-METHYL-1H-PYRAZOLE-4-CARBALDEHYDE
1H-Pyrazole-4-carboxaldehyde, 3-iodo-1-methyl-
3-iodo-1-methylpyrazole-4-carbaldehyde

These alternative names reflect different naming conventions in chemical nomenclature, but all refer to the same molecular entity. The systematic IUPAC name emphasizes the pyrazole core structure with its specific substituents and their positions .

Classification CategoryDetails
GHS SymbolGHS07 (Exclamation mark)
Signal WordWarning
Hazard StatementsH302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation

These hazard statements indicate that the compound presents moderate health hazards, primarily affecting the gastrointestinal system if ingested, causing irritation to skin and eyes upon contact, and potentially irritating the respiratory system if inhaled .

Precautionary Measures

The safety data sheet recommends several precautionary measures to mitigate these hazards:

Precautionary StatementCode
Wear protective equipmentP280
Avoid ingestionP270
In case of ingestionP301+P312, P330
Proper disposalP501
Skin contact proceduresP302+P352, P332+P313, P362
Eye contact proceduresP305+P351+P338, P337+P313

These precautionary statements outline the necessary protective measures and response actions in case of exposure or incidents involving the compound .

Analytical Characterization

Advanced analytical techniques provide valuable information about the physical and chemical properties of 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde, particularly in terms of its behavior in analytical instrumentation.

Predicted Collision Cross Section Data

Mass spectrometry analysis, particularly ion mobility spectrometry, relies on collision cross section (CCS) values to identify and characterize compounds. The predicted CCS values for various adducts of 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde are presented below:

Adductm/zPredicted CCS (Ų)
[M+H]+236.95194131.2
[M+Na]+258.93388135.8
[M+NH4]+253.97848134.6
[M+K]+274.90782135.4
[M-H]-234.93738125.1
[M+Na-2H]-256.91933124.2
[M]+235.94411128.8
[M]-235.94521128.8

These predicted values provide a theoretical framework for identifying the compound in complex mixtures and confirm its structural characteristics through ion mobility mass spectrometry techniques .

Structural Isomers and Related Compounds

The compound 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde has a structural isomer, 4-iodo-1-methyl-1H-pyrazole-3-carbaldehyde (CAS No. 1214997-78-0), which differs in the position of the iodine and aldehyde substituents on the pyrazole ring . This isomeric relationship is significant because:

  • Both compounds share the same molecular formula (C5H5IN2O) and molecular weight (236.01 g/mol).

  • They exhibit similar chemical and physical properties but differ in their reactivity patterns due to the different positioning of functional groups.

  • The isomers may display different biological activities when incorporated into pharmaceutical compounds.

  • Separation and purification techniques must be carefully designed to distinguish between these isomers in synthetic mixtures .

Additionally, the search results mention 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which represents a related class of compounds where the iodine at position 3 is replaced with a difluoromethyl group, and the aldehyde at position 4 is oxidized to a carboxylic acid . This structural relationship highlights the versatility of the pyrazole scaffold in synthesizing various functional derivatives for pharmaceutical applications.

Industrial Applications and Significance

3-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde serves as an important intermediate in the synthesis of pharmaceutically active compounds and fine chemicals. Its reactive functional groups—specifically the iodine atom and the aldehyde group—provide versatile handles for further chemical transformations:

  • The iodine at the 3-position can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck reactions) to introduce carbon-carbon bonds.

  • The aldehyde group at the 4-position can undergo numerous transformations including reductions, oxidations, condensations, and nucleophilic additions.

  • The pyrazole core itself is a privileged structure in medicinal chemistry, appearing in various drugs and bioactive compounds .

These reactive features make 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde a valuable building block in the construction of more complex molecules with potential therapeutic applications.

ParameterDetails
GradeTechnical Grade
Packing TypeLoose
Physical FormPowder
UsageIndustrial
Price₹2,500/Kg (as of listing date)

JMR Biosciences is registered as a proprietorship business with GST registration from July 2021 and is listed as a manufacturer of the compound . This information suggests that the compound is produced at an industrial scale, indicating its significance in chemical synthesis applications.

Carcinogenicity and Long-term Health Effects

According to the safety data sheet, there is no evidence suggesting carcinogenic properties for 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde:

"No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC."

"No component of this product present at levels greater than or equal to
0.1% is identified as a carcinogen or potential carcinogen by ACGIH."

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